Home > Products > Screening Compounds P34704 > 7-[(pyridin-4-yl)methoxy]quinoline
7-[(pyridin-4-yl)methoxy]quinoline - 2640946-66-1

7-[(pyridin-4-yl)methoxy]quinoline

Catalog Number: EVT-6566878
CAS Number: 2640946-66-1
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-[(Pyridin-4-yl)methoxy]quinoline is a heterocyclic compound that combines the structural characteristics of quinoline and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of anticancer agents. The presence of both the quinoline and pyridine moieties in its structure contributes to its pharmacological properties, making it a subject of interest for further research and applications.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically those containing quinoline and pyridine rings. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies it as a derivative of quinoline, which is characterized by its bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy group attached to the pyridine enhances its reactivity and solubility, which are crucial for biological activity.

Synthesis Analysis

Methods

The synthesis of 7-[(pyridin-4-yl)methoxy]quinoline typically involves several methods, with the Ullmann coupling reaction being one of the most common. This method allows for the formation of carbon-nitrogen bonds between halogenated quinolines and pyridine derivatives using copper catalysts.

Technical Details

  1. Ullmann Coupling Reaction:
    • Reagents: Halogenated quinoline, pyridine derivative, copper catalyst.
    • Conditions: Typically conducted under elevated temperatures (150-200 °C) in an inert atmosphere.
    • Yield: The reaction can yield moderate to high amounts of the desired product depending on the specific conditions used.
  2. Microwave-Assisted Synthesis:
    • This method enhances reaction rates and yields by using microwave radiation to provide uniform heating.
    • It is considered a greener approach due to reduced solvent use and shorter reaction times.
  3. Alternative Synthetic Routes:
    • Other methods include Friedländer condensation and multicomponent synthesis, where anthranilic acid derivatives are used as starting materials.
Molecular Structure Analysis

Structure

The molecular formula for 7-[(pyridin-4-yl)methoxy]quinoline is C13H11N1O1. Its structure consists of a quinoline core with a methoxy group attached to a pyridine ring at the 7-position.

Data

  • Molecular Weight: Approximately 213.24 g/mol.
  • Key Functional Groups: Methoxy (-OCH₃) and pyridinyl (-C5H4N) groups contribute to its chemical reactivity.
Chemical Reactions Analysis

Reactions

7-[(Pyridin-4-yl)methoxy]quinoline can participate in various chemical reactions, including:

  1. Oxidation:
    • Can be oxidized to form quinoline N-oxides using reagents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction processes can convert it into dihydroquinoline derivatives using hydrogen gas in the presence of palladium catalysts.
  3. Substitution Reactions:
    • Both electrophilic and nucleophilic substitutions can occur on the quinoline and pyridine rings, allowing for further functionalization.

Technical Details

  • Common Reagents: Potassium permanganate (for oxidation), hydrogen gas with palladium (for reduction).
  • Conditions: Vary based on the specific reaction type but generally require controlled temperatures and inert atmospheres.
Mechanism of Action

The mechanism of action for 7-[(pyridin-4-yl)methoxy]quinoline primarily involves its interaction with biological targets such as enzymes or receptors implicated in cancer pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to antiproliferative effects in cancer cells.

Data

Research indicates that derivatives of quinoline exhibit significant activity against various cancer cell lines, suggesting that this compound may share similar mechanisms involving apoptosis induction or cell cycle arrest.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  1. Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in both rings.
Applications

7-[(Pyridin-4-yl)methoxy]quinoline has potential applications in medicinal chemistry, particularly as:

  1. Anticancer Agents: Research suggests efficacy against various cancers, including medullary thyroid carcinoma.
  2. Pharmacological Studies: Investigated for its role in modulating enzyme activity related to cancer progression.
  3. Chemical Probes: Utilized in studies exploring biological pathways involving quinoline derivatives.

The ongoing research into this compound's properties highlights its significance in drug discovery and development within pharmaceutical sciences.

Introduction to Quinoline-Based Pharmacological Scaffolds

Historical Evolution of Quinoline Derivatives in Medicinal Chemistry

Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, has served as a privileged scaffold in medicinal chemistry since the 19th century. The isolation of quinine from Cinchona bark in 1820 marked the first therapeutic application of a natural quinoline alkaloid, providing foundational antimalarial activity [1] [6]. This discovery catalyzed systematic exploration of synthetic quinoline derivatives, leading to chloroquine (1940s) and later mefloquine (1970s), which established structure-activity relationship (SAR) principles for antimalarial optimization. By the late 20th century, medicinal chemists recognized quinoline's versatility beyond antiparasitic applications, exploiting its planar aromatic structure for DNA intercalation and target modulation. Notable milestones include the FDA approval of the topoisomerase-I inhibitor topotecan (1996) for ovarian cancer and the HIV protease inhibitor saquinavir (1995), demonstrating quinoline's adaptability across therapeutic areas [1] [3].

The 21st century witnessed targeted diversification at quinoline's C7 position, driven by advances in synthetic methodologies and molecular modeling. Table 1 chronicles key developments:

Table 1: Evolution of Clinically Significant Quinoline Derivatives

PeriodRepresentative AgentsTherapeutic AreaStructural Innovation
1820-1940QuinineAntimalarialNatural alkaloid
1940-1970ChloroquineAntimalarial4-Aminoquinoline
1980-2000Topotecan, SaquinavirOncology, AntiviralPolycyclic fusion
2000-Present7-Substituted TKIs (e.g., Osimertinib analogs)OncologyC7 heteroaryl/alkoxy motifs

Structural Significance of 7-Substituted Quinoline Analogues in Drug Design

The C7 position of quinoline exhibits exceptional tolerance for sterically bulky substituents due to reduced steric hindrance from the adjacent N1 atom. Quantum mechanical studies reveal that electron-donating groups at C7 (e.g., alkoxy, amino) increase electron density at N1, enhancing hydrogen-bond acceptor capacity by 20-30% compared to unsubstituted quinoline [1] [4]. This electronic modulation improves interactions with biomolecular targets featuring complementary donor residues. Additionally, 7-substituents project into solvent-exposed regions of target binding pockets, enabling:

  • Pharmacokinetic optimization: Introduction of pyridylmethoxy groups enhances aqueous solubility (logP reduction by 0.5-1.5 units) while maintaining membrane permeability [4]
  • Target versatility: 7-Substituents enable dual targeting, as evidenced by 7-benzimidazole-quinoline hybrids inhibiting both tubulin polymerization and histone deacetylases (HDACs) [10]
  • Conformational restriction: Rigid substituents like pyridylmethoxy limit bond rotation, pre-organizing the molecule for target binding and improving entropy-driven affinity [7]

Recent crystallographic analyses of 7-alkoxyquinoline-protein complexes demonstrate three recurring binding motifs:

  • Hydrophobic slot occupation: Trimethoxyphenyl groups mimic colchicine's binding to β-tubulin's T7 loop [5]
  • Hinge region engagement: Quinoline N1 hydrogen-bonds with kinase hinge residues (e.g., Met793 in EGFR) [7]
  • Cavity-directed extension: Linear alkoxy chains access deep hydrophobic pockets in topoisomerase II and DNA gyrase [9]

Table 2 quantifies the impact of diverse C7 substituents on biological activity:

Table 2: Biological Activities of C7-Substituted Quinolines

C7 SubstituentTarget ProteinIC₅₀ (μM)Activity Enhancement vs. Parent
UnsubstitutedTubulin3.42Reference
3,4,5-TrimethoxybenzylTubulin0.010-0.042340-fold
BenzimidazolylEGFR0.1424-fold
Pyridylmethoxy*DNA Gyrase0.125 (MIC, μg/mL)16-fold vs. neomycin

*Exemplified by hybrid analogs [7] [9]

Rationale for Targeting 7-[(Pyridin-4-yl)methoxy]quinoline in Oncology Research

The 7-[(pyridin-4-yl)methoxy]quinoline architecture integrates two synergistic pharmacophores: the quinoline core provides a DNA-intercalating scaffold with established topoisomerase inhibition, while the pyridylmethoxy extension enables kinase target engagement. This hybrid design addresses key challenges in contemporary oncology drug discovery:

Multi-targeted inhibition: Molecular dynamics simulations confirm that 7-[(pyridin-4-yl)methoxy]quinoline docks simultaneously into EGFR's ATP-binding site (via quinoline N1-Met793 H-bond) and an adjacent allosteric pocket occupied by the pyridyl group [7]. This dual binding achieves submicromolar inhibition (IC₅₀ = 0.14-0.18 μM) of both wild-type and T790M-mutant EGFR, surpassing erlotinib's selectivity limitations. The pyridine nitrogen further enables salt bridge formation with Asp855, a residue frequently mutated in resistance [3] [7].

Overcoming transporter-mediated resistance: Unlike anthracyclines, 7-[(pyridin-4-yl)methoxy]quinoline derivatives exhibit negligible recognition by P-glycoprotein (P-gp) efflux pumps. Flow cytometry assays demonstrate 90% intracellular retention in multidrug-resistant (MDR) carcinoma lines versus 35% for doxorubicin, correlating with sustained cytotoxicity in MDR phenotypes [5] [9].

Transcriptional modulation: The electron-deficient pyridine ring intercalates preferentially at GC-rich promoter sequences, downregulating oncogenes like MYC and BCL2. Chromatin immunoprecipitation (ChIP) studies show 3.7-fold enrichment at MYC promoter sites versus non-substituted quinoline controls [4] [6]. This epigenetic effect complements direct enzyme inhibition, providing a multi-mechanistic anticancer profile.

Current structure-activity optimization focuses on:

  • Pyridine N-oxidation: Modulates ROS generation for pro-apoptotic effects
  • Methoxy linker elongation: Enhances tubulin binding through extended conformation
  • Quinoline C4 modification: Combats resistance through additional hydrophobic contacts

Table 3 lists key quinoline derivatives discussed in this review:

Properties

CAS Number

2640946-66-1

Product Name

7-[(pyridin-4-yl)methoxy]quinoline

IUPAC Name

7-(pyridin-4-ylmethoxy)quinoline

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2

InChI Key

NGGVBLBXHNYHLU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.